molecular formula C10H10BrFO2 B8017520 Methyl 3-(bromomethyl)-5-fluorophenylacetate

Methyl 3-(bromomethyl)-5-fluorophenylacetate

Cat. No.: B8017520
M. Wt: 261.09 g/mol
InChI Key: NKJJEPOJMPSJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-5-fluorophenylacetate (CAS 1980044-80-1) is a high-purity chemical building block designed for advanced research and development. This compound, with a molecular formula of C 10 H 10 BrFO 2 and a molecular weight of 261.09 g/mol, is characterized by two key functional groups: a bromomethyl moiety and a fluorinated aromatic ring . The presence of both a reactive benzyl bromide handle and an electron-withdrawing fluorine atom makes this ester a versatile intermediate in synthetic organic chemistry. Researchers value it primarily as a critical synthon for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery. Its applications include serving as a key precursor in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl structures, acting as an alkylating agent for nitrogen and oxygen nucleophiles in heterocycle synthesis, and being used in the development of potential pharmaceutical candidates where the fluorine atom can influence metabolism, bioavailability, and binding affinity. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use . Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment at ambient temperatures .

Properties

IUPAC Name

methyl 2-[3-(bromomethyl)-5-fluorophenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-8(6-11)4-9(12)3-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJJEPOJMPSJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Fluoro-5-Methylphenylacetic Acid

The precursor, methyl 3-fluoro-5-methylphenylacetate, is synthesized via acid-catalyzed esterification. Methanol reacts with 3-fluoro-5-methylphenylacetic acid in the presence of concentrated sulfuric acid (H₂SO₄) at reflux (65–70°C) for 6–8 hours. This method achieves yields >85%, with excess methanol driving the equilibrium toward ester formation.

Key Reaction Conditions:

  • Catalyst: H₂SO₄ (5–10 mol%)

  • Temperature: 65–70°C

  • Duration: 6–8 hours

  • Yield: 85–90%

Bromination of the Benzylic Methyl Group

Bromination introduces the bromomethyl group at the 3-position of the phenyl ring. Two primary methods dominate literature:

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), facilitates selective bromination under reflux conditions. This method is widely adopted for its regioselectivity and compatibility with ester functionalities.

Procedure:

  • Methyl 3-fluoro-5-methylphenylacetate (1.0 equiv) and NBS (1.1 equiv) are dissolved in carbon tetrachloride (CCl₄).

  • AIBN (0.1 equiv) is added, and the mixture is refluxed (80°C) for 12–16 hours under argon.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Performance Metrics:

  • Yield: 70–75%

  • Purity: >95% (HPLC)

Acid-Mediated Bromination with NBS

An alternative approach employs trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) to generate bromination under mild conditions. This method avoids radical initiators, making it preferable for acid-stable substrates.

Procedure:

  • Methyl 3-fluoro-5-methylphenylacetate (1.0 equiv) is dissolved in TFA (5 vol) at 0°C.

  • H₂SO₄ (1 vol) is added dropwise, followed by NBS (1.05 equiv) in portions.

  • The reaction is stirred at 0°C for 2 hours, quenched with NaOH, and extracted with ethyl acetate.

Performance Metrics:

  • Yield: 65–70%

  • Reaction Time: 2 hours

Comparative Analysis of Bromination Methods

The choice between radical and acid-mediated bromination depends on scalability, cost, and purity requirements.

Parameter Radical Bromination Acid-Mediated Bromination
Reagents NBS, AIBN, CCl₄NBS, TFA, H₂SO₄
Temperature 80°C0°C
Reaction Time 12–16 hours2 hours
Yield 70–75%65–70%
Purity >95%85–90%
Scalability Moderate (batch)High (continuous flow feasible)

Key Insights:

  • Radical Bromination offers higher purity but requires prolonged heating.

  • Acid-Mediated Bromination is faster and amenable to industrial scale-up via continuous flow reactors.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and safety. Patent WO2006120208A1 highlights the use of continuous flow reactors for bromination, reducing reaction times and improving heat dissipation.

Optimized Industrial Protocol:

  • Continuous Flow Setup: Methyl 3-fluoro-5-methylphenylacetate and NBS are fed into a reactor with TFA/H₂SO₄ at 0°C.

  • Residence Time: 30 minutes.

  • Workup: In-line neutralization and liquid-liquid extraction.

  • Yield: 80–85% at kilogram scale.

Advantages:

  • Reduced solvent waste (-40% vs. batch).

  • Consistent product quality (RSD <2%).

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity. Preparative HPLC (C18 column, methanol/water = 50:50) resolves residual NBS and byproducts.

Characterization Data:

  • Molecular Weight: 261.09 g/mol (HRMS).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 4.45 (s, 2H), 3.70 (s, 3H), 3.60 (s, 2H).

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Di-brominated byproducts arise from over-bromination.
Solution: Strict stoichiometric control (NBS ≤1.1 equiv) and low-temperature regimes.

Ester Hydrolysis

Issue: Acidic conditions may hydrolyze the methyl ester.
Solution: Use TFA (weaker acid vs. H₂SO₄) and limit reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-fluorophenylacetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-fluorophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the preparation of functional materials, such as polymers and coatings, due to its reactive bromomethyl group.

    Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The fluorine atom can also influence the compound’s electronic properties, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Compounds :

Methyl 2-(2-Bromo-5-(Trifluoromethyl)phenyl)acetate (RN: 1069115-16-7) Structure: Bromo (-Br) at 2-position, trifluoromethyl (-CF3) at 5-position, methyl acetate group. The bromo substituent (vs. bromomethyl) limits alkylation reactivity.

Methyl 3-Bromo-5-(Trifluoromethyl)benzoate (CAS 187331-46-0)

  • Structure : Bromo (-Br) at 3-position, trifluoromethyl (-CF3) at 5-position, methyl ester directly attached to the aromatic ring (benzoate vs. phenylacetate).
  • Differences : The benzoate ester lacks the methylene spacer (-CH2-) present in phenylacetates, reducing steric flexibility. The absence of a bromomethyl group limits its utility in alkylation reactions.

Ethyl 2-Bromo-5-(Trifluoromethyl)benzoate (CAS 1214336-55-6)

  • Structure : Ethyl ester (vs. methyl), bromo at 2-position, trifluoromethyl at 5-position.
  • Differences : The ethyl group increases lipophilicity, which may enhance membrane permeability in bioactive molecules. However, the bromo substituent (vs. bromomethyl) reduces reactivity toward nucleophiles.
Table 1: Structural and Functional Comparison
Compound Substituents (Position) Ester Type Key Reactivity Features
Methyl 3-(bromomethyl)-5-fluorophenylacetate -CH2Br (3), -F (5) Phenylacetate High alkylation potential via -CH2Br
Methyl 2-(2-Bromo-5-CF3)phenylacetate -Br (2), -CF3 (5) Phenylacetate Enhanced electrophilicity from -CF3
Methyl 3-Bromo-5-CF3-benzoate -Br (3), -CF3 (5) Benzoate Rigid structure, limited alkylation sites
Ethyl 2-Bromo-5-CF3-benzoate -Br (2), -CF3 (5) Benzoate (ethyl) Increased lipophilicity, lower reactivity

Physicochemical Properties

  • Stability : Bromomethyl groups may confer lower thermal stability compared to bromo-substituted analogs due to the labile C-Br bond in the -CH2Br moiety.

Biological Activity

Methyl 3-(bromomethyl)-5-fluorophenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including halogenation and esterification reactions. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological properties. The structure can be represented as follows:

C9H8BrFO2\text{C}_9\text{H}_8\text{BrF}\text{O}_2

Anticancer Properties

The compound has shown significant anticancer activity in vitro. Research indicates that it inhibits the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells. This is evidenced by increased annexin V binding and cleavage of poly (ADP-ribose) polymerase (PARP), a marker for apoptotic processes .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This effect is dose-dependent, with lower concentrations promoting apoptosis while higher concentrations may lead to necrosis .
  • Colony Formation Inhibition : Clonogenic assays reveal that treatment with this compound significantly reduces the colony-forming ability of cancer cells, indicating its potential as an effective anticancer agent .

The biological activity of this compound is primarily linked to its interaction with histone deacetylases (HDACs). By inhibiting HDAC activity, the compound promotes hyperacetylation of histones, leading to altered gene expression associated with cell growth and survival. This mechanism contributes to its antiproliferative effects observed in various studies .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Study 1 : A study demonstrated that at concentrations as low as 0.1 μM, the compound significantly increased acetylation levels of α-tubulin in treated cells, indicating effective HDAC inhibition .
  • Study 2 : Another investigation reported that the compound exhibited an IC50 value comparable to established HDAC inhibitors, suggesting strong potential for therapeutic application in oncology .

Comparative Biological Activity

A comparative analysis with other compounds reveals that this compound possesses unique properties that enhance its biological efficacy:

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound~0.1HDAC inhibition, apoptosis inductionEffective against multiple cancer cell lines
Tubastatin A~0.5HDAC6 selective inhibitionKnown reference compound
SAHA (Suberoylanilide hydroxamic acid)~0.4Pan-HDAC inhibitionBroad-spectrum HDAC inhibitor

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(bromomethyl)-5-fluorophenylacetate, and how can reaction efficiency be optimized?

Answer:
A common approach involves bromomethylation of the parent phenylacetic acid derivative. For example, bromination of 3-(hydroxymethyl)-5-fluorophenylacetic acid using reagents like PBr₃ or HBr/AcOH can introduce the bromomethyl group. Key optimization steps include:

  • Temperature control : Maintain reaction temperatures between 0–10°C to minimize side reactions (e.g., elimination or over-bromination) .
  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reagent solubility and reduce hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) improves purity. Monitor by TLC or HPLC (>95% purity threshold) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (δ ~4.3 ppm for CH₂Br) and ester carbonyl (δ ~170 ppm) groups. Compare with analogs like 2-bromo-5-fluorophenylacetic acid (δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities. Expected [M+H]⁺ = 275.0 (C₁₀H₉BrFO₂) .
  • Melting point : Cross-check with literature values (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene melts at 129–130°C, suggesting similar bromomethylated aromatics exhibit sharp MPs) .

Advanced: How can researchers address contradictory data regarding the stability of bromomethyl-substituted aromatic esters under varying conditions?

Answer:
Contradictions often arise from differences in substituent positions and storage protocols:

  • Thermal stability : Bromomethyl groups degrade above 40°C. For analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene, refrigerated storage (<4°C) is critical .
  • Hydrolytic sensitivity : Ester hydrolysis rates depend on pH. In acidic conditions (pH <3), hydrolysis accelerates; neutral buffers (pH 6–7) are preferred for aqueous work .
  • Light exposure : Protect from UV light using amber glassware, as brominated compounds (e.g., 5-bromo-2-fluorophenylacetic acid) show photolytic decomposition .

Advanced: What strategies mitigate byproduct formation during coupling reactions involving this compound?

Answer:
Byproducts like dehalogenated or dimerized species arise from reactive intermediates. Mitigation includes:

  • Catalytic optimization : Use Pd(PPh₃)₄ for Suzuki couplings to reduce β-hydride elimination. For example, triazine-based couplings achieve >80% yield with 1.5 equiv boronic acid .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of bromomethyl groups.
  • Real-time monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity : Brominated aromatics are potential irritants. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 2–8°C in sealed, light-resistant containers to prevent decomposition .
  • Waste disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze reactive bromomethyl groups .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at the bromomethyl carbon. Compare with analogs like (2-bromo-5-(trifluoromethyl)phenyl)methanamine, where electron-withdrawing groups (e.g., -CF₃) enhance SN2 reactivity .
  • Hammett substituent constants : Use σ values for -F (σₚ = +0.06) and -COOCH₃ (σₚ = +0.45) to predict activation barriers. Higher σ values correlate with faster substitution .

Advanced: What role does this compound play in medicinal chemistry, particularly in targeted drug design?

Answer:
The bromomethyl group serves as a versatile handle for bioconjugation or prodrug synthesis:

  • Anticancer agents : Analogous structures (e.g., Lumiracoxib derivatives) use fluorophenylacetic acid moieties for COX-2 inhibition .
  • Antibody-drug conjugates (ADCs) : Bromomethyl esters enable site-specific coupling to cysteine residues via thioether linkages, as seen in trastuzumab emtansine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.